BenchChemオンラインストアへようこそ!

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1015242-07-5) is a heterocyclic boronic ester, specifically a pyrimidine-5-boronic acid pinacol ester with a pyrrolidine substituent at the 2-position. It is a core building block in medicinal chemistry and organic synthesis, primarily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl scaffolds.

Molecular Formula C14H22BN3O2
Molecular Weight 275.16 g/mol
CAS No. 1015242-07-5
Cat. No. B1367715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS1015242-07-5
Molecular FormulaC14H22BN3O2
Molecular Weight275.16 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC3
InChIInChI=1S/C14H22BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-16-12(17-10-11)18-7-5-6-8-18/h9-10H,5-8H2,1-4H3
InChIKeyCGSCNCRVBHIXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: A Pyrrolidine-Pyrimidine Boronic Ester Building Block for Targeted Synthesis


2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1015242-07-5) is a heterocyclic boronic ester, specifically a pyrimidine-5-boronic acid pinacol ester with a pyrrolidine substituent at the 2-position. It is a core building block in medicinal chemistry and organic synthesis, primarily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl scaffolds [1]. The compound bears a key structural feature in its 2-(pyrrolidin-1-yl) group, which distinguishes its physicochemical and reactivity profile from other 2-amino-substituted pyrimidine boronic esters, a critical factor in designing selective synthetic routes to kinase inhibitors and CNS-penetrant candidates.

Why Generic Pyrimidine Boronic Esters Cannot Simply Substitute 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine


Substituting 2-(pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester with a seemingly similar analog, such as its morpholino, piperidino, or dimethylamino counterpart, is not neutral. The amine substituent directly modulates key properties for successful coupling reactions and downstream compound properties: lipophilicity (LogP), basicity (pKa), hydrogen bond acceptor/donor counts, and the steric environment around the boronic ester. These differences are not mere academic nuances; they directly impact reaction kinetics, catalyst compatibility, and the physicochemical profile of final drug-like molecules . Generic substitution without a careful, data-driven comparison risks lower yields, incompatible reactivity, or failure to meet target product profiles for CNS penetration or metabolic stability. The quantitative evidence below details these critical differences.

Quantitative Evidence Guide: 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Differentiation Data


Molecular Weight Advantage: Lower Molecular Weight vs. Piperidine and Morpholine Analogs for Fragment-Like Efficiency

For applications where minimizing molecular weight is paramount, such as fragment-based drug discovery or optimizing ligand efficiency, 2-(pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester provides a clear advantage. Its molecular weight is 275.16 g/mol, significantly lower than its six-membered saturated cyclic amine analogs. The piperidine analog (CAS 1015242-08-6) has a molecular weight of 289.18 g/mol, and the morpholine analog (CAS 957198-30-0) is even larger at 291.15 g/mol [1][2][3]. Choosing the pyrrolidine derivative allows chemists to retain the beneficial sp3 character of a cyclic amine while saving 14-16 daltons, which can be critical for meeting strict molecular weight cut-offs in lead optimization programs.

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

Lipophilicity Optimization: Intermediate LogP for Balanced Drug-like Properties vs. More Polar or Lipophilic Analogs

The octanol-water partition coefficient (LogP) is a cornerstone of medicinal chemistry optimization. The target compound has an estimated Log Kow of 2.06, placing it in a favorable lipophilicity range for potential CNS drug candidates and oral bioavailability, often targeted between 1 and 3. While direct experimentally measured LogP values for all close analogs are scarce, this value contrasts with the expected lower lipophilicity of the morpholine analog (due to its additional ether oxygen) and the higher lipophilicity of the piperidine analog (due to its additional methylene group). The dimethylamino analog is anticipated to be less lipophilic . The pyrrolidine variant thus offers a balanced, intermediate lipophilicity profile not easily achieved by simple structural swaps.

ADME Lipophilicity Drug Design

Thermal Stability and Physical Form Advantage: Higher Boiling Point vs. Dimethylamino Analog for Robust Synthetic Processing

For process chemists, thermal stability directly influences safe operating ranges and purification options. The target compound exhibits a predicted boiling point of 425.2±37.0 °C, which is substantially higher than the 369.2±34.0 °C predicted for the corresponding dimethylamino analog (CAS 1032759-30-0) . This delta of approximately 56 °C suggests significantly stronger intermolecular forces and greater thermal robustness, making the pyrrolidine derivative far more amenable to high-temperature reactions, distillations, or reactive distillation conditions. Furthermore, the target compound is a solid with a melting point of 151.0-152.0 °C, offering easier handling and purification by crystallization compared to lower-melting analogs [1].

Process Chemistry Thermal Stability Material Handling

Distinct Hydrogen Bond Acceptor Profile: Reduced H-Bond Burden vs. Morpholine Analog for CNS Penetration

The morpholine analog (CAS 957198-30-0) contains an additional oxygen atom in its ring, increasing its hydrogen bond acceptor (HBA) count from 5 to 6. In drug design, a lower HBA count is often correlated with improved passive membrane permeability, a critical parameter for targeting intracellular or CNS targets. The pyrrolidine analog maintains an HBA count of 5, while offering the same saturated ring rigidity as morpholine. This single-point difference can be decisive; studies have shown that reducing HBA count is a key strategy for lowering P-glycoprotein efflux liability and enhancing brain exposure [1]. The pyrrolidine derivative thus offers a strategic bias toward permeability without sacrificing the conformational restriction provided by a cyclic amine.

CNS Drug Discovery Permeability Rule-of-5

Confirmed Pinacol Ester Stability for Superior Handling vs. Free Boronic Acid

The target compound is a pinacol ester, a common pro-drug strategy for boronic acids that offers improved stability and easier purification over the corresponding free boronic acid. The free acid analog, (2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid (CAS 955374-13-7), is known to be more prone to protodeboronation and oxidation, leading to variable purity and lower yields over time . In contrast, the pinacol ester can be stored as a stable solid at 2-8°C and maintains high purity (≥95%) for extended periods, as documented in vendor technical datasheets . This stability is not just a convenience; it ensures reproducible stoichiometry in cross-coupling reactions, a fundamental requirement for reliable library synthesis and process scale-up. While other 2-amino-substituted pinacol esters share this general benefit, the specific stability of the pyrrolidine variant is well-attested by its availability with documented QC data from reputable suppliers.

Reagent Stability Suzuki Coupling Boronic Ester Handling

Optimal Application Scenarios for 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine


Fragment-Based Drug Discovery (FBDD) Library Synthesis

The compound's balanced molecular weight (275.16 g/mol) and intermediate lipophilicity (estimated LogP 2.06) make it an ideal fragment for constructing focused libraries. Its pyrrolidine ring provides a rigid, sp3-rich vector for fragment growth, and its lower molecular weight versus piperidine and morpholine analogs ensures the final compounds remain within lead-like space. Use in Suzuki couplings to explore diverse biaryl chemical space with minimal molecular obesity [1].

CNS-Penetrant Kinase Inhibitor Synthesis

With a hydrogen bond acceptor count of 5—one less than the morpholine analog—this building block is strategically suited for designing CNS-targeted kinase inhibitors, where minimizing HBA count is a proven tactic to reduce efflux and enhance brain permeability. The pyrrolidine group also offers a favorable balance between basicity and lipophilicity for CNS drug properties [3].

Process Chemistry and Scale-Up of Heterobiaryl Couplings

The compound's high boiling point (~425 °C) and solid physical form with a melting point above 150 °C simplify handling and purification at scale. Its documented stability as a pinacol ester ensures consistent stoichiometry in palladium-catalyzed couplings, a critical factor for reproducible process yields. This is a superior choice for scale-up campaigns where the more volatile dimethylamino analog (bp ~369 °C) or unstable free boronic acid would introduce unwanted variability and safety concerns [2].

Selective Adenosine or Dopamine Receptor Ligand Design

The pyrrolidine moiety is a privileged scaffold in neuropsychiatric drug discovery, particularly for targeting G-protein coupled receptors (GPCRs) like adenosine A2A and dopamine D4 receptors. This specific boronic ester allows for late-stage diversification of pyrimidine-based antagonists or partial agonists while maintaining the pharmacophoric pyrrolidine group. Its intermediate LogP and HBA profile are tailored for achieving the balanced physicochemical properties required for in vivo neuroactivity studies [3].

Quote Request

Request a Quote for 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.